Enhanced Human RNase H1 Cleavage Rate with Tetrafluoroindole (TFI) Modification in Chimeric Antisense Oligonucleotides
In chimeric antisense oligonucleotide (ASO) substrates containing 2′-methoxyethyl (MOE) flanking regions, a tetrafluoroindole (TFI) modification placed at the 5′-MOE/3′-DNA junction enhanced human RNase H1 cleavage rate compared to the unmodified control. In contrast, the locked nucleic acid (LNA) modification exacerbated inhibition [1].
| Evidence Dimension | Human RNase H1 cleavage rate (relative activity) |
|---|---|
| Target Compound Data | Enhanced cleavage rate (qualitative observation) |
| Comparator Or Baseline | Unmodified chimeric substrate (baseline) and LNA-modified substrate (reduced cleavage) |
| Quantified Difference | Not numerically specified; observed as enhanced relative to baseline |
| Conditions | In vitro enzymatic assay using chimeric substrates with a central DNA region and flanking MOE nucleotides; modification positioned at 5′-MOE/3′-DNA junction |
Why This Matters
This evidence demonstrates that 4,5,6,7-tetrafluoroindole, when incorporated as a nucleoside analogue, can improve the catalytic activity of therapeutic ASOs, a differentiation not achievable with unmodified or LNA-modified sequences.
- [1] Lima, W. F., Rose, J. B., Nichols, J. G., Wu, H., Migawa, M. T., Wyrzykiewicz, T. K., Vasquez, G., Swayze, E. E., & Crooke, S. T. (2007). The positional influence of the helical geometry of the heteroduplex substrate on human RNase H1 catalysis. Molecular Pharmacology, 71(1), 73–82. View Source
